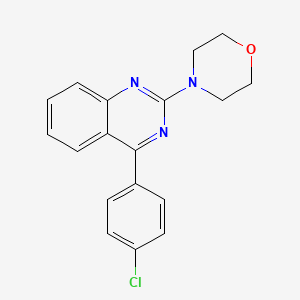

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline

Description

Propriétés

IUPAC Name |

4-[4-(4-chlorophenyl)quinazolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)20-18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQJJEMNHRUGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974038 | |

| Record name | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5849-61-6 | |

| Record name | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

Substitution with 4-Chlorophenyl Group:

Attachment of Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: The 4-chlorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation Products: N-oxide derivatives of the morpholine ring.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

1. Inhibition of Tyrosine Kinases:

One of the key applications of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is its role as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Research indicates that this compound exhibits significant inhibitory effects on tumor cell proliferation associated with EGFR activity, making it a candidate for cancer therapy .

2. Antitumor Activity:

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that derivatives of quinazoline, including this compound, possess antitumor properties against human lung cancer xenografts in nude mice models .

Case Studies

1. Anticancer Studies:

In a study evaluating the anticancer efficacy of quinazoline derivatives, this compound was tested against several cancer cell lines, including A431 and H1975. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against these lines .

2. DNA Intercalation:

Recent research has explored the ability of quinazoline derivatives to act as DNA intercalators. The incorporation of specific moieties into the quinazoline framework has been shown to enhance cytotoxicity against various human cancer cell lines, indicating potential for development as chemotherapeutic agents .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key structural variations among quinazoline derivatives include substituents at positions 2, 4, and 6, which influence electronic properties, molecular weight, and melting points. Below is a comparative analysis:

*Estimated based on similar structures.

Crystallographic and Spectroscopic Insights

- Crystal Packing : Chlorophenyl-substituted quinazolines (e.g., ) exhibit dihedral angles (80–85°) between aromatic rings, influencing intermolecular interactions and crystal stability .

- IR/NMR Data : Morpholine-containing compounds show characteristic peaks:

Key Takeaways

Substituent Effects: Electron-withdrawing groups (Cl, CF3) enhance electrophilicity, aiding nucleophilic substitution. Morpholine improves solubility and modulates target binding via hydrogen bonding.

Biological Relevance : Morpholine and chlorophenyl substitutions are advantageous for kinase-targeted therapies, while fluorophenyl or methyl groups offer tunable electronic properties.

Synthetic Flexibility : The 4-Cl position in quinazolines is highly reactive, enabling diverse functionalization (e.g., amination, cross-coupling).

Activité Biologique

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. Quinazolines are known for their ability to inhibit various protein kinases, making them valuable in cancer therapy. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an inhibitor of tyrosine kinases. These kinases are crucial in signaling pathways that regulate cell growth and division. The compound has shown significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.

- Inhibition of EGFR : Studies indicate that derivatives of quinazolines can inhibit EGFR with IC50 values as low as 15 nM . This inhibition is critical for preventing cancer cell proliferation.

- Impact on Other Kinases : Beyond EGFR, quinazoline derivatives also target other receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), contributing to their anticancer efficacy .

Structure-Activity Relationships (SAR)

The structural modifications in quinazoline derivatives significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like chloro at the aniline ring enhances antiproliferative activity .

Key Structural Features

- Morpholine Ring : The presence of a morpholine group at the 2-position has been associated with improved solubility and bioavailability, which are crucial for therapeutic effectiveness .

- Chloro Substitution : The 4-chloro substitution enhances the compound's ability to interact with target proteins due to increased electron density, improving binding affinity .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various in vitro assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 3.62 | EGFR Inhibition |

| HepG2 (Liver Cancer) | 2.09 | Antiproliferative effects |

| MCF-7 (Breast Cancer) | 2.08 | Anticancer activity via apoptosis |

The above table summarizes key findings from studies assessing the compound's effectiveness against different cancer cell lines.

Case Studies

- Anticancer Activity : In a study focusing on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), a series of quinazoline derivatives including our compound showed potent inhibitory activities, suggesting potential for overcoming drug resistance in cancer therapy .

- Analgesic and Anti-inflammatory Effects : Another study highlighted the analgesic properties of morpholino-substituted quinazolines, demonstrating comparable efficacy to standard analgesics like Indomethacin in rodent models . This suggests that compounds like this compound could have dual therapeutic roles.

Conclusions

The compound this compound exhibits promising biological activity, particularly in inhibiting key cancer-related pathways through tyrosine kinase inhibition. Its structural features significantly enhance its pharmacological properties, making it a candidate for further development in cancer therapeutics and possibly pain management.

Future Directions

Further research is warranted to explore:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Optimization of structural features to enhance potency and reduce toxicity.

- Exploration of combination therapies with existing anticancer agents to improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki coupling. For example, chlorination of quinazolin-4-ol with POCl₃ in toluene yields 4-chloroquinazoline, with yields improved to 60% by adding 2,6-lutidine as a base . Subsequent substitution with morpholine or coupling with a phenylboronic acid derivative introduces the 4-chlorophenyl and morpholinyl groups. Alternative routes involve cyclization of intermediates like 2-amino-4-chloroquinazoline, which can be further functionalized .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques. X-ray diffraction analysis resolves bond lengths, angles, and dihedral angles between aromatic rings (e.g., 84.97° between phenyl and quinazoline rings) . NMR (¹H/¹³C) and mass spectrometry (MS) verify molecular weight and functional groups, while cyclic voltammetry assesses redox behavior linked to electronic properties .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Quinazoline derivatives are screened for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, analogs like 1-(4-oxo-3-arylquinazolin-2-yl)thiosemicarbazides show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via disruption of cell wall synthesis . Apoptosis induction is evaluated using caspase-3 activation assays, with modifications to the morpholinyl or chlorophenyl groups enhancing potency .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, 3D QSAR) inform the design of quinazoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) and redox behavior, correlating with experimental cyclic voltammetry data . 3D QSAR studies map pharmacophoric features, such as the electron-deficient quinazoline core and hydrophobic substituents, to optimize binding affinity for targets like tyrosine kinases . Molecular docking further refines substituent positioning in enzyme active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) are addressed by standardizing assay conditions (e.g., ATP concentrations, pH) and validating via orthogonal methods (e.g., SPR for binding kinetics). For example, crystallographic data from analogs (e.g., 2-ferrocenyl-4(3H)-quinazolinone) clarify substituent effects on conformation and activity .

Q. How are reaction conditions optimized to mitigate low yields in quinazoline synthesis?

- Methodological Answer : Catalyst screening (e.g., Pd/Cu for Suzuki coupling) and solvent optimization (DMF vs. toluene) improve efficiency. Evidence shows 2,6-lutidine enhances POCl₃-mediated chlorination yields from 25% to 60% by scavenging HCl . Microwave-assisted synthesis reduces reaction times for cyclization steps .

Q. What role do substituents (e.g., morpholinyl vs. pyridinyl) play in modulating pharmacokinetic properties?

- Methodological Answer : Morpholinyl groups enhance solubility via hydrogen bonding, while pyridinyl analogs (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) improve blood-brain barrier penetration. LogP and PSA values are calculated using software like MarvinSuite, guiding lead optimization . Metabolic stability is assessed via liver microsome assays, with morpholinyl derivatives showing longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.